

Unveiling HDAC-IN-73: A Potent Diselenide-Containing Histone Deacetylase Inhibitor

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Compound of Interest		
Compound Name:	HDAC-IN-73	
Cat. No.:	B12370668	Get Quote

A comprehensive analysis of the discovery, synthesis, and biological evaluation of **HDAC-IN-73** (also known as compound P-503), a novel and potent histone deacetylase (HDAC) inhibitor. This document details its mechanism of action, experimental protocols, and quantitative data, providing a vital resource for researchers in oncology and drug development.

HDAC-IN-73 has emerged from a strategic drug discovery effort focused on modifying the natural marine product Psammaplin A (PsA). By replacing the disulfide bond of PsA with a diselenide bond, researchers have developed a potent inhibitor of Class I and IIb histone deacetylases with significant anti-cancer properties. This technical guide provides an in-depth overview of its discovery, synthesis, and biological activity.

Discovery and Rationale

Inspired by the structure of Psammaplin A, a known HDAC inhibitor, a series of analogues were designed and synthesized to explore the impact of modifying the disulfide bridge. This led to the development of diselenide-containing compounds, including **HDAC-IN-73** (P-503). The rationale was to investigate if the substitution of sulfur with selenium could enhance the inhibitory potency and anti-proliferative activities against cancer cells. The subsequent biological evaluation confirmed that the diselenide analogues, and specifically P-503, exhibited superior HDAC inhibitory and anti-cancer effects compared to their disulfide counterparts.[1][2]

Quantitative Biological Data



The biological activity of **HDAC-IN-73** was assessed through a series of in vitro and in vivo experiments. The key quantitative findings are summarized in the tables below.

Table 1: In Vitro HDAC Inhibitory Activity

Compound	HDAC1 IC50 (μM)	HDAC6 IC50 (μM)
HDAC-IN-73	0.17	0.49
PsA	Not specified	3.9

Data sourced from MedChemExpress product information, citing the primary publication.[1]

Table 2: In Vitro Anti-proliferative and Cellular Effects in

HCT116 Cells

Assay	Parameter	Value (at specified concentration and time)
Anti-proliferative Activity	IC50	0.24 μM (48 h)
Apoptosis Induction	% Apoptotic Cells	71.94% (0.4 μM, 24 h)
Cell Cycle Arrest	% Cells in G2/M	47.92% (0.1 μM, 48 h), 74.56% (0.2 μM, 48 h)
Acetylation Levels	Histone H3 & α-tubulin	Increased in a dose-dependent manner (0.25-2 μM, 24 h)

Data sourced from MedChemExpress product information.

Table 3: In Vivo Anti-tumor Efficacy in HCT116 Xenograft Model



Treatment Group (dosage, administration)	Tumor Growth Inhibition (TGI)	Observations
HDAC-IN-73 (5 mg/kg, i.p., every 2 days)	74.6%	Significant reduction in tumor volume and weight. Notable toxicity observed.
SAHA (10 mg/kg)	13.1%	Positive control.
PsA (10 mg/kg)	36.1%	

Data sourced from MedChemExpress product information.

Synthesis and Experimental Protocols

The synthesis of **HDAC-IN-73** is based on the modification of the Psammaplin A scaffold. While the full, detailed synthetic route is outlined in the primary literature, a general overview is provided below.

General Synthesis Outline

The synthesis of **HDAC-IN-73** involves the preparation of a key intermediate, a bromotyrosine-derived precursor, which is then subjected to a reaction to form the diselenide bridge. This process requires careful control of reaction conditions to ensure the desired product is obtained in good yield.

Experimental Protocols

HDAC Inhibition Assay: The inhibitory activity of **HDAC-IN-73** against purified human HDAC1 and HDAC6 enzymes was determined using a fluorometric assay. The assay measures the deacetylation of a fluorogenic substrate.

- Recombinant HDAC1 and HDAC6 enzymes were incubated with the test compound (HDAC-IN-73) at various concentrations.
- A fluorogenic acetylated peptide substrate was added to initiate the enzymatic reaction.
- The reaction was allowed to proceed for a defined period at 37°C.



- A developer solution was added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
- Fluorescence intensity was measured using a microplate reader.
- IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay): The anti-proliferative effect of **HDAC-IN-73** on HCT116 human colon carcinoma cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- HCT116 cells were seeded in 96-well plates and allowed to adhere overnight.
- Cells were treated with various concentrations of HDAC-IN-73 or vehicle control for 48 hours.
- MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals.
- The supernatant was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
- The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability was calculated relative to the vehicle-treated control, and the IC50 value was determined.

Apoptosis Assay (Annexin V-FITC/PI Staining): The induction of apoptosis in HCT116 cells by **HDAC-IN-73** was quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

- HCT116 cells were treated with **HDAC-IN-73** at the indicated concentrations for 24 hours.
- Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.
- Annexin V-FITC and PI were added to the cell suspension and incubated in the dark.



• The stained cells were analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining): The effect of **HDAC-IN-73** on the cell cycle distribution of HCT116 cells was analyzed by flow cytometry using PI staining.

- HCT116 cells were treated with HDAC-IN-73 at the indicated concentrations for 48 hours.
- Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
- The fixed cells were washed and treated with RNase A to remove RNA.
- Cells were stained with PI solution.
- The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases was determined.

In Vivo Xenograft Model: The anti-tumor efficacy of **HDAC-IN-73** was evaluated in a murine xenograft model using HCT116 cells.

- HCT116 cells were subcutaneously injected into the flank of immunodeficient mice.
- When tumors reached a palpable size, mice were randomized into treatment and control groups.
- HDAC-IN-73 (5 mg/kg) was administered intraperitoneally every two days.
- Tumor volume and body weight were measured regularly throughout the study.
- At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated.

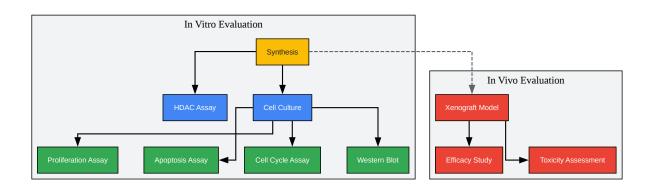
Mechanism of Action and Signaling Pathways

HDAC-IN-73 exerts its anti-cancer effects through the inhibition of histone deacetylases, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modification results in the reactivation of tumor suppressor genes and the modulation of various cellular processes, ultimately leading to cell cycle arrest and apoptosis.



The induction of G2/M phase cell cycle arrest by **HDAC-IN-73** suggests the involvement of key cell cycle regulatory proteins. The increased acetylation of α -tubulin, a substrate of HDAC6, may disrupt microtubule dynamics, leading to mitotic arrest. The induction of apoptosis is likely mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.





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References



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